molecular formula C14H8F3NO B6376762 2-Cyano-4-(2-trifluoromethylphenyl)phenol, 95% CAS No. 1261741-85-8

2-Cyano-4-(2-trifluoromethylphenyl)phenol, 95%

Cat. No. B6376762
CAS RN: 1261741-85-8
M. Wt: 263.21 g/mol
InChI Key: BFDCZDIILYGLIG-UHFFFAOYSA-N
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Description

2-Cyano-4-(2-trifluoromethylphenyl)phenol, 95% (2-C4TFPP) is a phenol derivative and is used in a variety of applications in scientific research. It is a versatile compound and can be used for a range of purposes, from synthesis to biochemical and physiological studies.

Scientific Research Applications

2-Cyano-4-(2-trifluoromethylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of polymers and as a reagent for the determination of metals. In addition, 2-Cyano-4-(2-trifluoromethylphenyl)phenol, 95% is used in the synthesis of fluorescent dyes, which are used in a variety of biological and medical applications.

Mechanism of Action

2-Cyano-4-(2-trifluoromethylphenyl)phenol, 95% is an aromatic compound and is believed to interact with DNA and proteins through hydrogen bonding and electrostatic interactions. In addition, it has been shown to interact with other cellular components, such as lipids, through hydrophobic interactions. These interactions allow 2-Cyano-4-(2-trifluoromethylphenyl)phenol, 95% to interact with a variety of target molecules, leading to changes in the structure and function of the target molecule.
Biochemical and Physiological Effects
2-Cyano-4-(2-trifluoromethylphenyl)phenol, 95% has been studied for its effects on a variety of biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to increased drug levels in the body. In addition, it has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, leading to decreased protein synthesis. Furthermore, 2-Cyano-4-(2-trifluoromethylphenyl)phenol, 95% has been shown to interact with a variety of receptors, leading to changes in the expression of genes involved in a variety of cellular processes.

Advantages and Limitations for Lab Experiments

2-Cyano-4-(2-trifluoromethylphenyl)phenol, 95% is a versatile compound and can be used in a variety of laboratory experiments. It is relatively inexpensive and can be easily synthesized in a laboratory setting. Furthermore, it is a non-toxic compound and does not pose a risk to human health. However, it is important to note that 2-Cyano-4-(2-trifluoromethylphenyl)phenol, 95% is a relatively new compound and has not been extensively studied. Therefore, it is important to use caution when using 2-Cyano-4-(2-trifluoromethylphenyl)phenol, 95% in laboratory experiments.

Future Directions

2-Cyano-4-(2-trifluoromethylphenyl)phenol, 95% has a wide range of potential applications in scientific research. It has been studied for its effects on a variety of biochemical and physiological processes, but further research is needed to better understand its mechanism of action and its effects on cells and tissues. In addition, further research is needed to explore its potential applications in drug development and in the synthesis of polymers. Finally, further research is needed to explore its potential applications in the detection and quantification of metals.

Synthesis Methods

2-Cyano-4-(2-trifluoromethylphenyl)phenol, 95% can be synthesized using a variety of methods, including the reaction of 2-hydroxy-4-(2-trifluoromethylphenyl)phenol with sodium cyanide in water. This reaction is carried out at room temperature and yields a 95% pure product. Other methods of synthesis include the reaction of 2-hydroxy-4-(2-trifluoromethylphenyl)phenol with potassium cyanide in an acetonitrile solvent, and the reaction of 2-hydroxy-4-(2-trifluoromethylphenyl)phenol with sodium nitrite in aqueous solution.

properties

IUPAC Name

2-hydroxy-5-[2-(trifluoromethyl)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO/c15-14(16,17)12-4-2-1-3-11(12)9-5-6-13(19)10(7-9)8-18/h1-7,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDCZDIILYGLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684890
Record name 4-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-(2-trifluoromethylphenyl)phenol

CAS RN

1261741-85-8
Record name 4-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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